Product packaging for Foscarnet(Cat. No.:CAS No. 4428-95-9)

Foscarnet

Numéro de catalogue: B613817
Numéro CAS: 4428-95-9
Poids moléculaire: 126.01 g/mol
Clé InChI: ZJAOAACCNHFJAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foscarnet (phosphonoformic acid) is a pyrophosphate analog and a potent antiviral agent used in biomedical research. Its primary value lies in its unique mechanism of action; it selectively inhibits viral DNA polymerases—including those of cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV)—by binding to the pyrophosphate binding site and blocking the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby terminating DNA chain elongation . Unlike nucleoside analogs such as acyclovir and ganciclovir, this compound does not require activation (phosphorylation) by viral thymidine kinase . This makes it a critical research tool for investigating drug-resistant viral strains, particularly TK-deficient or UL97-mutant herpesviruses that are resistant to first-line therapies . In a research context, this compound is applied in studies of cytomegalovirus (CMV) retinitis and acyclovir-resistant mucocutaneous HSV infections, providing insights into salvage therapy options for immunocompromised hosts . Furthermore, this compound also exhibits activity against the reverse transcriptase of HIV-1, enabling its use in studies exploring viral replication mechanisms and combination antiviral effects . Researchers should note that this compound is associated with significant research observations of toxicity, including renal impairment and electrolyte imbalances such as hypocalcemia and hypokalemia, which necessitates careful in vitro and in vivo experimental design . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3O5P B613817 Foscarnet CAS No. 4428-95-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Foscarnet exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases.
Foscarnet sodium is an organic analogue of inorganic pyrophosphate that inhibits replication of herpesviruses in vitro including cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium does not require activation (phosphorylation) by thymidine kinase or other kinases and therefore is active in vitro against HSV TK deficient mutants and CMV UL97 mutants. Thus, HSV strains resistant to acyclovir or CMV strains resistant to ganciclovir may be sensitive to foscarnet sodium. However, acyclovir or ganciclovir resistant mutants with alterations in the viral DNA polymerase may be resistant to foscarnet sodium and may not respond to therapy with foscarnet sodium. The combination of foscarnet sodium and ganciclovir has been shown to have enhanced activity in vitro.
The pyrophosphate (PP(i)) analog foscarnet inhibits viral DNA-polymerases and is used to treat cytomegalovirus and human immunodeficiency vius infections. Nucleotide cyclases and DNA-polymerases catalyze analogous reactions, i.e. a phosphodiester bond formation, and have similar topologies in their active sites. Inhibition by foscarnet of adenylyl cyclase isoforms was therefore tested with (i) purified catalytic domains C1 and C2 of types I and VII (IC1 and VIIC1) and of type II (IIC2) and (ii) membrane-bound holoenzymes (from mammalian tissues and types I, II, and V heterologously expressed in Sf9 cell membranes). Foscarnet was more potent than PP(i) in suppressing forskolin-stimulated catalysis by both, IC1/IIC2 and VIIC1/IIC2. Stimulation of VIIC1/IIC2 by Galpha(s) relieved the inhibition by foscarnet but not that by PP(i). The IC(50) of foscarnet on membrane-bound adenylyl cyclases also depended on their mode of regulation. These findings predict that receptor-dependent cAMP formation is sensitive to inhibition by foscarnet in some, but not all, cells. This was verified with two cell lines;  foscarnet blocked cAMP accumulation after A(2A)-adenosine receptor stimulation in PC12 but not in HEK-A(2A) cells. Foscarnet also inhibited soluble and, to a lesser extent, particulate guanylyl cylase. Thus, foscarnet interferes with the generation of cyclic nucleotides, an effect which may give rise to clinical side effects. The extent of inhibition varies with the enzyme isoform and with the regulatory input.

Numéro CAS

4428-95-9

Formule moléculaire

CH3O5P

Poids moléculaire

126.01 g/mol

Nom IUPAC

phosphonoformic acid

InChI

InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)

Clé InChI

ZJAOAACCNHFJAH-UHFFFAOYSA-N

SMILES

C(=O)(O)P(=O)(O)O

SMILES canonique

C(=O)(O)P(=O)(O)O

melting_point

88.06 °C

Description physique

Solid

Numéros CAS associés

63585-09-1 (tri-hydrochloride salt)

Solubilité

Complete
1.68e+01 g/L

Synonymes

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate

Origine du produit

United States

Molecular Mechanisms of Antiviral Action of Foscarnet

Independence from Viral Kinase Phosphorylation for Activation A key characteristic of foscarnet's mechanism of action is that it does not require activation by viral or cellular kinases.patsnap.compatsnap.comnih.govncats.iodrugs.compfizer.comstanford.eduMany other antiviral drugs, such as acyclovir (B1169) and ganciclovir (B1264), are nucleoside analogs that require phosphorylation by viral enzymes (like thymidine (B127349) kinase or UL97 kinase) to become their active triphosphate forms.patsnap.comnih.govsketchy.comcontagionlive.comthis compound, being a pyrophosphate analog, is active in its parent form.patsnap.compatsnap.comnih.govncats.iodrugs.compfizer.comstanford.edu

Implications for Activity Against Kinase-Deficient Viral Mutants The independence from viral kinase phosphorylation has significant clinical implications, particularly concerning viral resistance.patsnap.compatsnap.comncats.iodrugs.compfizer.comdrugbank.comViral strains that have developed mutations leading to deficient or altered viral kinases, which would confer resistance to nucleoside analogs like acyclovir or ganciclovir, often remain susceptible to this compound.patsnap.comnih.govncats.iodrugs.comdrugbank.comsketchy.comcontagionlive.comgwu.eduasm.orgnih.govThis makes this compound a valuable treatment option for infections caused by such resistant viral mutants.patsnap.compatsnap.comnih.govncats.iodrugs.comdrugbank.comsketchy.comcontagionlive.comgwu.eduHowever, it is important to note that mutations in the viral DNA polymerase itself can lead to resistance to this compound, and sometimes cross-resistance with nucleoside analogs can occur if the polymerase mutation affects binding sites for both types of drugs.wikipedia.orgncats.iodrugbank.comcontagionlive.comfrontierspartnerships.org

This compound is an antiviral medication utilized primarily in the treatment of infections caused by herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV), particularly in cases where resistance to other antiviral agents has developed. patsnap.compatsnap.com Its mechanism of action is distinct from many other antiviral drugs, making it a valuable therapeutic option. patsnap.compatsnap.com

Selectivity for Viral Enzymes Over Cellular Polymerases A key aspect of this compound's antiviral activity is its selective inhibition of viral DNA polymerases compared to host cellular DNA polymerases.patsnap.comnih.govdrugbank.comthis compound exhibits a significantly greater inhibitory effect on viral polymerases, such as those from herpesviruses and HIV reverse transcriptase, than on human DNA polymerase-α.nih.govbasicmedicalkey.comThis selectivity is attributed to the differential binding affinities of this compound for the pyrophosphate-binding sites on viral versus cellular enzymes.wikipedia.orgnih.govdrugbank.comWhile this compound can inhibit human DNA polymerase at much higher concentrations, the concentrations required to effectively inhibit viral polymerases are typically much lower, allowing for preferential targeting of infected cells while minimizing impact on host cellular DNA synthesis.nih.gov

Research findings have demonstrated this selectivity across various viral polymerases. For instance, studies have shown this compound to have approximately 100-fold greater inhibitory effects against herpesvirus DNA polymerases than against cellular DNA polymerase-α. basicmedicalkey.com This differential activity is the basis for this compound's therapeutic window, where antiviral effects are achieved at concentrations that are less disruptive to normal cellular processes. nih.gov

However, it is important to note that while this compound is generally selective, very high concentrations can still impact cellular polymerases. The therapeutic index relies on achieving concentrations that are inhibitory to viral replication but below the threshold that significantly affects host cell function.

Resistance to this compound can develop, primarily due to point mutations in the viral DNA polymerase gene (e.g., CMV UL54 gene). nih.govbasicmedicalkey.comasm.org These mutations can alter the pyrophosphate-binding site, reducing the affinity of the viral polymerase for this compound and thus diminishing the drug's inhibitory effect. asm.org Mutations conferring resistance to this compound are often located in specific domains of the viral DNA polymerase, such as the δC/Exo III domains and polymerization II and III domains in CMV. ashpublications.org

Data on the inhibitory concentrations (IC50) of this compound against different viral isolates illustrate its activity. For example, CMV isolates are typically considered sensitive to this compound if the IC50 is ≤400 μM and resistant if the IC50 is >400 μM. asm.org

Table 1: Illustrative IC50 Values for this compound Against CMV Isolates

CMV Isolate StatusThis compound IC50 (μM)
Sensitive≤ 400
Resistant> 400

Note: These values are illustrative and may vary depending on the specific assay and viral strain.

Further research findings highlight that mutations conferring resistance to other antivirals like ganciclovir or cidofovir (B1669016) can sometimes lead to cross-resistance to this compound if those mutations also affect the viral DNA polymerase in a way that impacts this compound binding. drugbank.combasicmedicalkey.comashpublications.org However, this compound remains active against many strains resistant to nucleoside analogs that rely on viral kinase activation. patsnap.compatsnap.comwikipedia.orgdrugbank.com

Antiviral Spectrum and Efficacy in Pre Clinical Models

Activity Against Human Herpesviruses

In vitro studies have consistently shown that foscarnet inhibits the replication of all known human herpesviruses. stanford.edu Its activity stems from the inhibition of the viral DNA polymerase. hiv.govdrugs.comstanford.edunih.govhres.ca

This compound is a well-established inhibitor of HCMV replication. stanford.eduaap.orgmedbullets.comnih.gov Pre-clinical data indicates potent activity against HCMV, including strains that have developed resistance to ganciclovir (B1264) due to mutations in the UL97 kinase gene. ncats.ionih.gov Resistance to this compound in HCMV is typically associated with mutations in the UL54 gene, which encodes the viral DNA polymerase. drugs.comnih.gov

In vitro studies have reported IC50 values for this compound against HCMV ranging from 0.3 µM to 300 µM, depending on the assay system and viral strain used. aap.orgncats.ioasm.org One study reported median this compound IC50s of 151 µM for baseline CMV isolates and 155 µM for isolates collected after 10 days of this compound treatment in a clinical trial, suggesting no significant change in susceptibility during this short treatment period. asm.org

VirusEnzyme TargetIn vitro IC50 Range (µM)Resistance Mechanism (Pre-clinical)
HCMVViral DNA Polymerase (UL54)0.3 - 300Mutations in UL54 gene drugs.comnih.gov

This compound is active against both HSV-1 and HSV-2. stanford.eduaap.orgmedbullets.comnih.gov Its mechanism of action, bypassing the need for thymidine (B127349) kinase activation, makes it particularly valuable for treating acyclovir-resistant HSV infections, which often arise from mutations in the viral thymidine kinase gene. stanford.eduaap.orgmedbullets.com

In vitro studies have shown IC50 values for this compound against HSV-1 ranging from 3.5 µM to 232.9 µM and against HSV-2 ranging from 10 to 130 µM. aap.orgavma.org Resistance to this compound in HSV is linked to amino acid substitutions in the viral DNA polymerase (pUL30). drugs.com Animal models of HSV infection have also been used to evaluate this compound's efficacy. For instance, topical formulations of this compound have shown efficacy in reducing the development of herpetic skin lesions and viral content in skin tissues in a murine model of orofacial HSV-1 infection, particularly when administered early in the infection. nih.govcmaj.caasm.org

VirusEnzyme TargetIn vitro IC50 Range (µM)Resistance Mechanism (Pre-clinical)
HSV-1Viral DNA Polymerase (pUL30)3.5 - 232.9Mutations in pUL30 gene drugs.com
HSV-2Viral DNA Polymerase (pUL30)10 - 130Mutations in pUL30 gene drugs.com

This compound demonstrates activity against VZV. stanford.eduaap.orgmedbullets.comnih.gov Similar to HSV, this compound's independence from viral thymidine kinase phosphorylation makes it effective against acyclovir-resistant VZV strains, which are often thymidine kinase-deficient. egms.deresearchgate.net

In vitro studies have reported IC50 values for this compound against VZV ranging from 48 to 90 µM. aap.orgasm.org Resistance of VZV against antiviral drugs like this compound has been observed in immunodeficient patients. egms.de

VirusEnzyme TargetIn vitro IC50 Range (µM)Resistance Mechanism (Pre-clinical)
VZVViral DNA Polymerase48 - 90Resistance observed in immunodeficient patients egms.de

This compound has shown in vitro inhibitory activity against HHV-6. nih.govnih.govmedscape.comhhv-6foundation.orgjadpro.comnih.govasm.orgnih.govhhv-6foundation.org While drug therapy specific to HHV-6 infection is not standard of care, laboratory studies indicate this compound's potential. medscape.com

A review of published data suggests this compound is among the most selective in vitro inhibitors of HHV-6 compared to ganciclovir and cidofovir (B1669016). hhv-6foundation.org In vitro drug resistance to this compound in HHV-6B has been reported and mapped to the U38 DNA polymerase, with specific amino acid substitutions identified in association with resistance. hhv-6foundation.org

VirusEnzyme TargetIn vitro Selectivity Index (Average)Resistance Mechanism (Pre-clinical)
HHV-6Viral DNA Polymerase (U38)52.4 hhv-6foundation.orgMutations in U38 DNA polymerase hhv-6foundation.org

This compound has exhibited selective inhibitory activity against HHV-7 in vitro. nih.govhhv-6foundation.orgresearchgate.netnih.gov Although ganciclovir, this compound, and cidofovir show activity against HHV-7, their activity is generally less remarkable compared to their activity against HCMV. nih.gov

In vitro studies indicate that this compound is one of the compounds able to inhibit HHV-7 replication. researchgate.net

VirusEnzyme TargetIn vitro Activity
HHV-7Viral DNA PolymeraseInhibitory nih.govhhv-6foundation.orgresearchgate.netnih.gov

Activity Against Retroviruses (e.g., Human Immunodeficiency Virus, HIV-1)

This compound also demonstrates activity against retroviruses, including HIV-1, by non-competitively inhibiting HIV-1 reverse transcriptase. stanford.eduaap.orgmedbullets.comncats.ionih.govasm.org

In vitro, this compound has an IC50 for HIV reverse transcriptase ranging from 0.1 to 0.5 µM. aap.org It retains potency against HIV-1 RT carrying resistance mutations to nucleoside and non-nucleoside reverse transcriptase inhibitors. nih.gov While this compound has shown antiretroviral activity in vivo in some clinical trials, it is not routinely used clinically for HIV infection due to a likely modest inhibitory effect. nih.govasm.org

Studies have identified mutations in HIV-1 RT that reduce susceptibility to this compound in laboratory settings. asm.orgasm.org These mutations can affect the dNTP binding site or template-primer binding. asm.org Interestingly, some this compound resistance mutations have been shown to suppress or reverse resistance to zidovudine (B1683550) (AZT) in pre-clinical models. asm.org

VirusEnzyme TargetIn vitro IC50 Range (µM)Resistance Mechanism (Pre-clinical)
HIV-1Reverse Transcriptase0.1 - 0.5Mutations in RT gene (e.g., S117T, F160Y, M164I, W88G, L214F) asm.orgasm.org

Activity Against Other DNA Viruses (e.g., Hepatitis B Virus)

Beyond its established efficacy against human herpesviruses like cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella zoster virus (VZV), this compound has demonstrated activity against other DNA viruses in pre-clinical settings aap.orgmedsafe.govt.nznih.gov. Notably, this compound exhibits inhibitory effects on Hepatitis B Virus (HBV), a significant human pathogen aap.orgasm.orgcapes.gov.brncats.ionih.gov.

In vitro studies have shown that this compound can inhibit HBV DNA replication in cell lines, including HBV-transfected human HepG2 cells (2.2.15 cells), leading to a reduction in the amount of HBV relaxed circular DNA (RC-DNA) and double-stranded DNA (DS-DNA) nih.gov. The inhibitory concentration 50% (IC50) for this compound against hepatitis B DNA polymerase has been reported to range from 10 to 100 µM aap.org.

Studies in animal models, such as duck HBV-infected ducklings, have further supported this compound's activity against hepadnaviruses, demonstrating a reduction in viral DNA and duck HBsAg levels in serum following this compound administration nih.gov.

This compound's antiviral spectrum also extends to other DNA viruses. It has shown in vitro activity against Epstein-Barr virus (EBV) and human herpesvirus 6 (HHV-6) aap.orgmedsafe.govt.nzacs.org. Furthermore, studies have indicated activity against poxviruses and adenoviruses in vitro acs.orgwikipedia.org.

In Vitro Studies on Antiviral Combinations

In vitro studies have investigated the effects of combining this compound with other antiviral agents to explore potential synergistic or additive interactions, particularly in the context of treating infections caused by resistant viral strains or aiming for enhanced antiviral efficacy.

Synergistic Interactions with Nucleoside Analogues (e.g., Ganciclovir)

Combinations of this compound with nucleoside analogues, particularly Ganciclovir, have been a significant area of research due to their differing mechanisms of action. Multiple in vitro studies have demonstrated synergistic inhibition of CMV replication when this compound is combined with Ganciclovir aap.orgoup.comnih.govnih.govjscimedcentral.comnih.govdrugbank.com. This synergy has been observed even against ganciclovir-resistant isolates of CMV oup.com. While some studies describe this interaction as mildly synergistic nih.gov, the combination has shown beneficial effects in vivo, suggesting the clinical relevance of this in vitro synergy nih.gov. The synergistic effect allows for effective viral inhibition at lower concentrations of each drug, potentially mitigating dose-limiting toxicities associated with monotherapy nih.gov.

Additive Effects with Other Antiviral Agents

In addition to synergistic interactions, additive effects have been observed in vitro when this compound is combined with various antiviral agents. The combination of this compound and Ganciclovir has also been reported to exhibit additive effects, particularly at clinically achievable concentrations against duck HBV replication asm.orgoup.comnih.gov.

Studies have shown that combinations of this compound with other acyclic purine (B94841) nucleoside analogues can result in additive or synergistic effects against human herpesviruses in cell culture asm.org. Furthermore, combinations of this compound with zidovudine have demonstrated additive to synergistic inhibition of HIV replication in vitro nih.govasm.org.

Combinations involving this compound and other classes of antivirals have also been explored. In vitro studies evaluating the combination of this compound with Cidofovir (HPMPC) have reported additive to synergistic inhibition of CMV replication nih.gov. Similarly, combinations of this compound with acyclovir (B1169) have shown additive to synergistic effects against CMV in vitro nih.gov. Additive effects against CMV replication in vitro have also been observed when this compound is combined with cardiac glycosides such as digoxin, digitoxin, and ouabain (B1677812) nih.gov.

Molecular Basis of Viral Resistance to Foscarnet

Genomic Loci and Types of Resistance Mutations

Foscarnet resistance mutations are primarily located within the viral DNA polymerase genes. The specific gene involved depends on the virus. For human cytomegalovirus (HCMV), the relevant gene is UL54, while for herpes simplex virus (HSV), it is UL30 hiv.govhres.caresearchgate.net.

Mutations within Viral DNA Polymerase Genes (e.g., CMV pUL54, HSV pUL30)

Mutations conferring this compound resistance have been identified in various regions of the CMV UL54 and HSV UL30 DNA polymerase genes hiv.govhres.caresearchgate.netnih.gov. In CMV, these mutations often cluster in specific structural domains, including the amino terminal 2, palm, and finger domains nih.gov. However, mutations in other regions, such as the amino terminal 1 domain and more distal parts of the palm 2 domain, have also been shown to confer resistance nih.gov. Similarly, HSV DNA polymerase mutations associated with this compound resistance have been found in conserved regions like regions II, III, and VI, as well as in non-conserved regions oup.com.

Examples of this compound resistance-associated amino acid substitutions identified in cell culture for CMV pUL54 and HSV-1 pUL30 include those listed in the table below hiv.govhres.ca:

VirusGeneAmino Acid Substitutions Associated with this compound Resistance (in cell culture)
CMVpUL54T419M, T552N, S585A, F595I, Q807A, M844T/V, V946L
HSV-1pUL30Y577H, E597D, A605V, L702H, V714M, L774F, L788M, D780N, L782I, P797T, L802F, V813M, V817M, Y818C, T821M, R842S, S889A, F891C, V892M, D907V, A910V, SRA914-916LCV, V958L, R959H

Clinical isolates have also shown various mutations conferring this compound resistance. For instance, in CMV UL54, mutations like A692S, E756K, and E756D have been confirmed to confer this compound resistance oup.comnih.gov. Some mutations, such as N495K in CMV UL54, located in the delta-C conserved domain, have been shown to confer a moderate increase in this compound resistance researchgate.net.

Amino Acid Substitutions and their Structural Mapping

For example, in CMV UL54, mutations in the amino terminal 2, palm, and finger domains are frequently observed in clinical practice nih.gov. Specific substitutions like Q578, N588, T700, V715, E756, V781, V787, L802, A809, V812, and A834 have been detected and typically confer decreased this compound susceptibility nih.gov. Novel mutations like S290R in the amino terminal 1 domain and E951D in the palm 2 domain have also been shown to confer resistance nih.gov.

In HSV-1 UL30, mutations in conserved regions like helix K and region II, which are involved in conformational changes of the DNA polymerase, can affect susceptibility to this compound researchgate.netresearchgate.net. Substitutions in helix P of CMV UL54, such as L802M and K805Q, have also been studied for their effects on this compound susceptibility, with L802M conferring resistance and K805Q leading to hypersusceptibility asm.orgasm.org.

Structural mapping suggests that some resistance mutations are located near the pyrophosphate binding site, where this compound is known to bind frontiersin.orgasm.org. For instance, the T700A mutation in CMV UL54 is thought to be located near the this compound binding pocket frontiersin.org. Other mutations might exert their effect by inducing conformational changes in the polymerase that indirectly affect this compound binding or enzyme activity frontiersin.orgresearchgate.netnih.govasm.org.

Influence of Conserved and Non-Conserved Domains

This compound resistance mutations can occur in both conserved and non-conserved regions of the viral DNA polymerase oup.comoup.com. Conserved regions are typically involved in essential functions of the enzyme, such as nucleotide binding, pyrophosphate binding, and interaction with the DNA template oup.com. Mutations in these regions are more likely to impact the core enzymatic activity or the interaction with inhibitors like this compound that target these sites oup.com.

For example, conserved regions II, III, and VI of the HSV-1 DNA polymerase are directly or indirectly involved in the recognition and binding of nucleotides or pyrophosphate and have been associated with this compound resistance oup.comoup.com. In CMV UL54, mutations in conserved domains like amino terminal 2, palm, and finger domains are common sites for resistance mutations nih.gov.

Functional Consequences of Resistance Mutations on Enzyme Activity

Amino acid substitutions conferring this compound resistance can impact the viral DNA polymerase through various functional consequences, primarily affecting drug binding and DNA synthesis fidelity.

Altered this compound Binding Affinity

A primary mechanism of this compound resistance involves a reduction in the binding affinity of the viral DNA polymerase for the drug asm.org. This compound acts by mimicking pyrophosphate and binding to the pyrophosphate binding site of the polymerase, thereby preventing the incorporation of new nucleotides into the growing DNA chain wikipedia.orghiv.govfrontiersin.org. Mutations in the polymerase gene can alter the shape or chemical properties of this binding site, reducing the ability of this compound to bind effectively frontiersin.orgresearchgate.netnih.govasm.org.

Three-dimensional modeling studies have suggested that some resistance-conferring mutations can favor an "open" conformation of the DNA polymerase, which may result in a lower affinity for this compound researchgate.netnih.gov. Conversely, mutations that stabilize the "closed" conformation can lead to increased susceptibility to this compound by increasing the drug's affinity for the enzyme researchgate.netnih.govasm.org.

Enzymatic assays using recombinant polymerases with specific mutations have confirmed that resistance-conferring substitutions can diminish drug binding researchgate.netasm.org. For instance, the T700A mutation in CMV UL54 is thought to reduce binding affinity to this compound frontiersin.org.

Impact on Viral DNA Synthesis Fidelity

While the primary mechanism of this compound is to inhibit DNA synthesis, some studies suggest that resistance mutations might also have an impact on the fidelity of viral DNA synthesis. Although this compound itself is not known to directly affect fidelity, alterations in the DNA polymerase structure due to resistance mutations could potentially influence how accurately the enzyme incorporates nucleotides researchgate.net.

Research on phosphonoacetic acid (PAA), a related compound to this compound, in bacteriophage T4 DNA polymerase has indicated that PAA sensitivity and replication fidelity might be balanced researchgate.net. Mutations affecting PAA sensitivity in this system were also associated with reduced replication fidelity researchgate.net. While direct evidence specifically for this compound resistance mutations in human herpesviruses and their impact on fidelity is less extensively documented in the provided search results, it is a potential area of influence given the critical role of the polymerase in accurate DNA replication.

Mechanisms of Cross-Resistance to Other Antivirals

Viral resistance to this compound can sometimes lead to cross-resistance to other antiviral drugs, particularly those that also target the viral DNA polymerase. However, the patterns of cross-resistance are complex and depend on the specific mutations present in the viral polymerase gene. ashpublications.orgnih.gov

Single Mutations Conferring Multi-Drug Resistance

While this compound resistance mutations are largely distinct from those conferring resistance to nucleoside/nucleotide analogs, certain single mutations in the viral DNA polymerase gene can confer cross-resistance to multiple antiviral drugs, including this compound, ganciclovir (B1264), and cidofovir (B1669016). oup.comashpublications.orgnih.govnih.govoup.comunilim.fr These multidrug resistance mutations are often located in conserved regions of the DNA polymerase that are critical for enzyme function and interaction with different substrates and inhibitors. ashpublications.orgnih.gov

For example, in CMV, mutations in the UL54 gene, particularly within the exonuclease and polymerization domains, have been shown to confer resistance to this compound, ganciclovir, and cidofovir in various combinations. ashpublications.orgnih.govunilim.fr Specific mutations at certain codon positions in UL54 can lead to varying patterns of cross-resistance. oup.comashpublications.orgunilim.fr

Interactive Table: Examples of CMV UL54 Mutations and Associated Resistance Profiles

UL54 MutationThis compound ResistanceGanciclovir ResistanceCidofovir ResistanceSource
Located in δC/Exo III and polymerization II and III domainsYesVariableVariable ashpublications.org
Located in polymerization regions VI and IIIYesYesVariable ashpublications.org
Located in Exo III domains and polymerization regions III, VII, and VYesYesYes ashpublications.org
A692SYesNoNo oup.com
E756K, E756DYesNoNo oup.com
A834PYesYesYes unilim.fr
N408K + A834PYesIncreasedIncreased unilim.fr

The emergence of such single mutations conferring multidrug resistance poses a significant challenge in the treatment of viral infections, particularly in immunocompromised patients receiving prolonged antiviral therapy. oup.comunilim.fri-base.info

In Vitro Selection and Characterization of Resistant Viral Isolates

In vitro selection studies have been instrumental in understanding the development and characteristics of this compound-resistant viral isolates. pfizer.comresearchgate.netnih.gov By serially passaging viruses in cell culture in the presence of increasing concentrations of this compound, resistant strains can be selected and isolated. pfizer.comnih.govnih.govasm.orgpsu.edu

Characterization of these in vitro selected resistant isolates typically involves determining their susceptibility to this compound and other antiviral drugs using phenotypic assays, such as plaque reduction assays or yield reduction assays. researchgate.netnih.gov Genotypic analysis, primarily through sequencing of the viral DNA polymerase gene, is then performed to identify the specific mutations associated with the observed resistance phenotype. pfizer.comnih.govnih.govasm.orgpsu.eduasm.org

These studies have confirmed that amino acid substitutions in the viral DNA polymerase are responsible for this compound resistance in various viruses, including CMV and HSV. pfizer.comnih.govnih.gov In vitro selection experiments have also helped to identify novel resistance mutations and understand their impact on viral replication and cross-resistance profiles. unilim.frasm.orgpsu.edu For instance, studies with HIV-1 have shown that in vitro selection with this compound can lead to specific mutations in the reverse transcriptase gene that confer reduced susceptibility to this compound and can even affect susceptibility to nucleoside analogs like zidovudine (B1683550). nih.govasm.orgpsu.edu

In vitro studies have demonstrated that this compound-resistant HSV-1 isolates selected in culture exhibit mutations in the DNA polymerase gene and can be sensitive or even hypersensitive to other antivirals like cidofovir and ganciclovir, highlighting the distinct resistance mechanisms. researchgate.netnih.gov

Interactive Table: In Vitro Selected HSV-1 this compound-Resistant Isolates Susceptibility

HSV-1 Isolate TypeThis compound SusceptibilityCidofovir SusceptibilityGanciclovir SusceptibilitySource
Wild-typeSensitiveSensitiveSensitive researchgate.netnih.gov
In vitro selected this compound-resistantResistantSensitive or HypersensitiveSensitive or Hypersensitive researchgate.netnih.gov

Note: This table summarizes general findings from in vitro selection studies.

These in vitro studies provide valuable insights into the potential for resistance development and the genetic basis of this compound resistance, complementing findings from clinical isolates.

Pharmacokinetics and Biodistribution in Research Models

Absorption Characteristics and Oral Bioavailability Limitations

Foscarnet exhibits poor absorption following oral administration. nih.govdrugbank.com Studies have indicated that the absolute bioavailability after oral dosing is low, ranging from approximately 12% to 22% in HIV-seropositive patients. drugbank.comnih.gov Attempts to administer intravenous preparations orally have resulted in both poor and erratic drug absorption. nih.gov This limited oral bioavailability is a significant factor contributing to this compound's primary route of administration being intravenous infusion. nih.govnih.gov The poor oral absorption may be partly attributed to the drug's physicochemical properties, such as its high hydrophilicity and multiple negative charges at physiological pH, which can hinder its passage across biological membranes. mdpi.com

Distribution and Tissue Accumulation Profiles

Following intravenous administration, this compound is distributed throughout the body. The mean volume of distribution at steady state has been reported to range between 0.4 and 0.6 L/kg. nih.govmedsafe.govt.nzmedicines.org.uk

Protein Binding Dynamics

This compound demonstrates low binding to human plasma proteins. In vitro studies have shown that approximately 14% to 17% of this compound is protein-bound at plasma concentrations ranging from 1 to 1000 µM. medscape.comnih.govdrugbank.commedsafe.govt.nzmedicines.org.ukdrugs.compfizer.com

Here is a summary of this compound's protein binding:

ParameterValueSource
Protein Binding14% - 17% medscape.comnih.govdrugbank.commedsafe.govt.nzmedicines.org.ukdrugs.compfizer.com

Cerebrospinal Fluid (CSF) Penetration and Ratio

This compound is known to distribute into the cerebrospinal fluid (CSF). nih.govmedsafe.govt.nzmedicines.org.uk Concentrations in CSF have been observed to range from 10% to 70% of concurrent plasma concentrations in HIV-infected patients. medsafe.govt.nzmedicines.org.uk Studies in patients with AIDS have shown CSF to plasma ratios ranging from 0.05 to 3.4, with median values around 0.27 to 0.66, depending on the dosage and timing of sampling. nih.govnih.govnih.govasm.org The penetration of this compound into CSF has been reported to correlate with the presence of cells within the CSF and the duration of this compound therapy. nih.govnih.gov Research in rabbits also indicated this compound penetration into the brain and CSF, with estimated penetration ratios (AUC0–2h) of 118% ± 1% for brain tissue and 20.2% ± 2.2% for CSF. dntb.gov.uanih.gov

Here is a summary of this compound's CSF penetration:

ParameterValue Range (%)Median/Mean RatioSource
CSF Concentration (% of plasma)10 - 70- medsafe.govt.nzmedicines.org.uk
CSF to Plasma Ratio (AIDS patients)5 - 3400.27 - 0.66 nih.govnih.govnih.govasm.org
Brain Tissue Penetration Ratio (Rabbits)-1.18 ± 0.01 dntb.gov.uanih.gov
CSF Penetration Ratio (Rabbits, AUC0-2h)-0.202 ± 0.022 dntb.gov.uanih.gov

Accumulation and Retention in Bone

Autoradiographic studies have indicated that this compound has a notable affinity for bone tissue. medsafe.govt.nzmedicines.org.uk Postmortem data from clinical trials have provided evidence of this compound accumulation in bone in humans, although the full extent of this accumulation has not been precisely determined. drugs.compfizer.comwikidoc.org This accumulation in bone may contribute to the prolonged urinary excretion half-life observed for this compound. nih.govdrugs.comwikidoc.org Studies in mice and rats have also shown that this compound sodium can adversely affect the development of tooth enamel. medsafe.govt.nzmedicines.org.uk

Elimination Pathways and Renal Clearance Mechanisms

This compound is primarily eliminated from the body unchanged through the kidneys. nih.govdrugbank.commedsafe.govt.nzmedicines.org.ukdrugs.com Hepatic metabolism of this compound is negligible. nih.gov The main mechanism of renal elimination is glomerular filtration. medsafe.govt.nzmedicines.org.ukdrugs.comnih.govcapes.gov.br

Correlation of Renal Clearance with Glomerular Filtration Rate (GFR)

Renal clearance of this compound is closely correlated with glomerular filtration rate (GFR). nih.govasm.org Studies have shown that the renal clearance of this compound is similar to GFR, as determined by methods such as ⁵¹Cr-EDTA clearance. nih.govasm.org A linear correlation has been observed between the renal clearance of this compound and GFR, with the slope of the regression line not significantly different from unity in some analyses. nih.govasm.org This indicates that this compound is primarily cleared from the plasma by filtration at the glomerulus. Studies investigating the effect of probenecid, an inhibitor of organic acid secretion, have concluded that this compound is not significantly transported via the probenecid-sensitive organic acid secretory pathway in the renal tubules, further supporting glomerular filtration as the main elimination route. nih.govcapes.gov.br

Here is a summary of this compound's renal clearance in relation to GFR:

ParameterValue (mL/min)Source
Renal Clearance (patients with normal GFR)~130-160 medsafe.govt.nzmedicines.org.ukhres.ca
Renal Clearance (similar to GFR by ⁵¹Cr-EDTA)98 ± 39 nih.govasm.org
GFR (by ⁵¹Cr-EDTA)100 ± 27 nih.govasm.org

Note: Values are presented as mean ± standard deviation where available.

Pharmacokinetic Parameters in Pre-clinical Animal Models

Pharmacokinetic studies in various pre-clinical animal models have provided insights into the absorption, distribution, and elimination of this compound (PubChem CID: 3415). These studies are crucial for understanding the drug's behavior in vivo and informing potential clinical applications.

This compound exhibits poor oral bioavailability in rodents, with less than 20% being absorbed in unfasted animals fda.govfda.gov. Consequently, administration in research models is typically via the intravenous route to ensure systemic exposure nih.gov.

Distribution studies in mice have shown that this compound accumulates in bone tissue. Approximately 40% of an intravenous dose was deposited in the bone of young mice, while 7% was deposited in adult mice fda.govfda.gov. This deposition in bone contributes to a prolonged terminal half-life observed in some studies fda.govnih.gov. Autoradiographic studies have demonstrated a pronounced affinity of this compound for bone tissue medicines.org.ukmedsafe.govt.nz. This effect, characterized by increased osteoclast activity and bone resorption, has been particularly noted in dogs, where roughly 20% of the administered drug is taken up into bone and cartilage, with greater deposition in young and growing animals medicines.org.ukmedsafe.govt.nz. The structural similarity of this compound to phosphate (B84403) may contribute to its incorporation into hydroxyapatite (B223615) in bone medicines.org.ukmedsafe.govt.nz.

Pharmacokinetic parameters such as half-life and clearance have been investigated in several species. Studies in mice, monkeys, dogs, and pigs have reported this compound half-lives of 0.7, 1.2, 2.0, and 3.6 hours, respectively, following intravenous administration asm.org.

In cats, age-related differences in this compound pharmacokinetics have been observed. Mean plasma clearance was found to be twofold higher in young cats (7.52 mL/min per kg) compared to adult cats (3.70 mL/min per kg) asm.org. This higher clearance in younger animals may be attributed to increased renal clearance or enhanced accumulation in bone tissue asm.org. Oral bioavailability in young cats was reported to be 35% asm.org.

Studies in rabbits following intravitreal injection have characterized the ocular pharmacokinetics of this compound. Noncompartmental analysis revealed a terminal elimination half-life of 34 hours and an apparent volume of distribution of 1.9 mL in ocular tissues researchgate.net.

While specific detailed pharmacokinetic parameter tables across multiple species were not consistently available in the search results, the data indicates variability in this compound disposition among different animal models and age groups. The significant accumulation in bone is a consistent finding across several species studied fda.govfda.govmedicines.org.ukmedsafe.govt.nzasm.orgasm.org.

Summary of Selected Pharmacokinetic Findings in Animal Models:

SpeciesAdministration RouteKey Finding(s)Source
MiceIntravenous40% dose deposited in bone (young), 7% (adult); Half-life: 0.7 hours fda.govfda.govasm.org
CatsIntravenousHigher plasma clearance in young cats (7.52 mL/min/kg) vs adult (3.70 mL/min/kg) asm.org
CatsOralOral bioavailability: 35% (young) asm.org
MonkeysIntravenousHalf-life: 1.2 hours asm.org
DogsIntravenousHalf-life: 2.0 hours; ~20% dose taken up by bone/cartilage (greater in young) medsafe.govt.nzasm.org
PigsIntravenousHalf-life: 3.6 hours asm.org
RabbitsIntravitrealOcular terminal half-life: 34 hours; Apparent Vd: 1.9 mL (ocular) researchgate.net

This table summarizes some of the reported pharmacokinetic parameters and findings in pre-clinical animal models, highlighting the species-specific differences and the notable accumulation of this compound in bone tissue.

Foscarnet Analogs and Prodrug Development Strategies

Design Principles for Enhanced Delivery and Bioavailability

Strategies for enhancing foscarnet's delivery and bioavailability primarily involve chemical modifications to increase its lipophilicity or encapsulating it within delivery systems.

Lipophilic Prodrug Approaches (e.g., SATE-Foscarnet)

One approach to improve this compound's membrane permeability is the synthesis of lipophilic prodrugs. The S-(pivaloyl)thioethyl (t-butyl-SATE) group has been investigated for its potential to deliver this compound intracellularly after bioactivation. nih.govresearchgate.net The introduction of the bioreversible t-butyl-SATE group onto the phosphonate (B1237965) moiety of this compound is attempted to facilitate intracellular delivery and subsequent release of the active drug. nih.govresearchgate.net Studies have described the synthesis of di- and triester derivatives of this compound as potential lipophilic, membrane-soluble prodrugs. nih.govresearchgate.net These modifications involve the addition of alkyl esters to the carboxylate and phosphonate residues of this compound. nih.govresearchgate.net

Conjugates for Targeted Intracellular Delivery

Conjugation strategies aim to link this compound to carrier molecules that can facilitate its uptake into target cells. Lipophilic carrier molecules have been designed to potentiate diffusion across cell membranes and enhance intracellular uptake of hydrophilic drugs like this compound. nih.gov These carriers can comprise components that facilitate entry and potentially trigger intracellular release of the conjugated drug. nih.gov For example, a lipophilic carrier molecule incorporating a chemiluminescent-photochromic conjugate was designed to enhance the intracellular uptake of hydrophilic drugs. nih.gov This system is designed for the carrier to be activated by intracellular factors, leading to the release of the conjugated drug. nih.gov

Furthermore, conjugates for targeted drug delivery across biological barriers, such as the blood-brain barrier, are being explored. google.com These conjugates can involve linking drugs to ligands that target internalizing uptake receptors present on specific cells or tissues. google.com While the specific examples provided in the search results for this subsection discuss conjugates for blood-brain barrier targeting using ligands for glutathione (B108866) receptors and liposomes comprising such conjugates, the principle of using conjugates for targeted intracellular delivery is relevant to this compound. google.com

Nanoparticle-Mediated Drug Delivery Systems (e.g., Inorganic-Organic Hybrid Nanoparticles)

Nanoparticle-mediated drug delivery systems offer a promising approach to improve the delivery and efficacy of this compound, particularly for targeting intracellular infections. Inorganic-organic hybrid nanoparticles (IOH-NPs) have been developed as novel saline antiviral nanocarriers utilizing this compound as a drug anion. nih.govnih.govacs.orgacs.orgresearchgate.net Examples include [ZrO]2+[(FCN)0.4(OH)0.8]2− and Gd3+[FCN]3− IOH-NPs. nih.govnih.govacs.orgacs.orgresearchgate.net

These this compound-type IOH-NPs are synthesized in water, are typically small in size (20-30 nm), exhibit low material complexity, high biocompatibility, and can achieve high drug loads (up to 44 wt % this compound per nanoparticle). nih.govnih.govacs.orgacs.orgresearchgate.net In vitro studies evaluating the antiviral activity of this compound-type IOH-NPs against human cytomegalovirus (HCMV) have shown promising results, significantly outperforming freely dissolved this compound at concentrations comparable to clinical formulations. nih.govnih.govacs.orgresearchgate.net The uptake of these IOH-NPs into vesicles, cytoplasm, and nuclei of nonphagocytic lung epithelial cells has also been evaluated, indicating their potential for intracellular delivery. nih.govnih.govresearchgate.net

Previous attempts to encapsulate this compound in other nanocarriers like chitosan (B1678972) or liposomal particles resulted in larger sizes (200-300 nm) and did not yield higher antiviral activity compared to the free drug. nih.gov The development of this compound-type IOH-NPs represents a novel concept with improved characteristics for antiviral delivery. nih.govacs.org

Here is a table summarizing data on this compound-Type Inorganic-Organic Hybrid Nanoparticles:

Nanoparticle TypeSynthesis MethodSize (nm)Drug Load (wt %)Antiviral Activity vs. Free this compound (HCMV)Cellular Uptake
[ZrO]2+[(FCN)0.4(OH)0.8]2− IOH-NPsAqueous20-30Up to 44Significantly outperformsObserved
Gd3+[FCN]3− IOH-NPsAqueous20-30Up to 44Significantly outperformsObserved

Synthesis and Antiviral Evaluation of Novel this compound Derivatives

The synthesis and evaluation of novel this compound derivatives involve modifying its chemical structure to create compounds with improved antiviral properties or pharmacokinetic profiles.

Modification of Phosphonate and Carboxylate Residues

Modifications to the phosphonate and carboxylate residues of this compound are key strategies in developing prodrugs and analogs. The synthesis of di- and triester derivatives of this compound has been explored to create potential lipophilic, membrane-soluble prodrugs. nih.govresearchgate.net This involves introducing alkyl esters into these positions. nih.govresearchgate.net The bioreversible S-(pivaloyl)thioethyl (t-butyl-SATE) group has been specifically introduced onto the phosphonate moiety in an attempt to facilitate intracellular delivery and bioactivation. nih.govresearchgate.net

However, studies on alkyl di- and triesters of this compound have shown them to be poorly active or inactive against HIV and inactive against hepatitis B virus in vitro. nih.gov Triesters, in particular, demonstrated high hydrolytic instability during purification. nih.gov

Another approach involves synthesizing lipid prodrugs with the general structure 1-O-octadecyl-2-X-sn-glycero-3-PFA, where X represents different groups. nih.gov These derivatives were evaluated for antiviral activity in HCMV-infected human lung fibroblasts. nih.gov Modifications at the 2-position of the glycerol (B35011) backbone with various O-alkyl groups (e.g., octyl, butyl, methyl, ethyl) resulted in compounds with significantly increased antiviral activity compared to the parent this compound. nih.gov For instance, the 2-O-ethyl substituted analog showed an increase in antiviral activity of up to 220-fold. nih.gov

Here is a table showing the antiviral activity of some lipid prodrugs in HCMV-infected cells:

Derivative Structure (1-O-octadecyl-2-X-sn-glycero-3-PFA)X GroupEC50 (µM)Increase in Antiviral Activity vs. PFA
1-O-octadecyl-2-O-octyl-sn-glycero-3-PFAO-octyl1.96~20-fold
1-O-octadecyl-2-O-butyl-sn-glycero-3-PFAO-butyl0.36~110-fold
1-O-octadecyl-2-H-sn-glycero-3-PFAH1.0~40-fold
1-O-octadecyl-2-OH-sn-glycero-3-PFAOH0.7~57-fold
1-O-octadecyl-2-O-methyl-sn-glycero-3-PFAO-methyl0.53~75-fold
1-O-octadecyl-2-O-ethyl-sn-glycero-3-PFAO-ethyl0.18~220-fold
This compound (PFA)-401-fold

The synthesis of phosphonoformates involves reactions such as the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and ethyl chloroformate, followed by hydrolysis. mdpi.com Alkylphosphocholines derivatives with the this compound moiety have also been synthesized and evaluated for potential cytotoxic and antimicrobial activity. mdpi.com

Conjugation with Other Antiviral Compounds (e.g., this compound-AZT Conjugates)

Conjugating this compound with other antiviral compounds is a strategy to create combination drugs with potentially enhanced or broader antiviral activity and to address drug resistance. This compound-AZT (Zidovudine) conjugates have been synthesized to develop such combinational drugs. nih.govresearchgate.netuzh.chresearchgate.net

Early this compound-AZT conjugates were designed with the carboxyl or phosphonyl group of this compound ester derivatives directly linked to the 5'-hydroxyl group of AZT. uzh.ch However, these conjugates did not show substantial improvements in antiviral activity or therapeutic selectivity. uzh.ch

More recently developed lipophilic this compound-AZT conjugates, where this compound is linked to AZT via a lipophilic residue (e.g., an octadecylglycerol residue), have shown more promising results. researchgate.netuzh.chresearchgate.net These conjugates are designed to potentially act as prodrugs for either this compound, AZT, or both. uzh.ch

In vitro studies of lipophilic this compound-AZT conjugates have demonstrated significant anti-HIV activity. nih.govresearchgate.net Notably, some conjugates have shown higher inhibitory activity against wild-type HIV-1 and drug-resistant strains (PFA-resistant or AZT-resistant) compared to the single drugs AZT and this compound. uzh.ch The observed activity against resistant HIV mutants may be attributed to the different inhibitory mechanisms of AZT and this compound. uzh.ch

However, the antiviral activity of some this compound-AZT conjugates was significantly reduced in thymidine (B127349) kinase-deficient cells, suggesting potential hydrolysis of the conjugate in the cell culture medium, leading to the release of AZT. nih.govresearchgate.net Furthermore, some studies did not observe a synergistic effect between this compound and AZT when conjugated. nih.govresearchgate.net

Despite these findings, a duplex drug linking AZT and this compound via a lipophilic octadecylglycerol residue (AZT-lipid-PFA) has shown antiviral activities against HIV, as well as against sensitive and resistant laboratory isolates of HSV and HCMV. researchgate.netuzh.ch The half-maximal inhibitory doses (IC50) of AZT-lipid-PFA against highly acyclovir-resistant HSV isolates ranged between 1.87 and 4.59 µM, and against ganciclovir-sensitive, resistant, and cross-resistant HCMV strains, the IC50 values were between 1.18 and 2.78 µM. uzh.ch These values indicate superior antiviral effects against resistant HSV and HCMV strains compared to acyclovir (B1169) and ganciclovir (B1264). uzh.ch

Here is a table summarizing antiviral activity data for a this compound-AZT-Lipid Conjugate:

Virus StrainConjugate (AZT-lipid-PFA) EC50/IC50 (µM)Comparator Drug (ACV or GCV) EC50/IC50 (µM)
Highly Acyclovir-Resistant HSV isolates1.87 - 4.59ACV: Higher (resistant)
Ganciclovir-Sensitive HCMV strains2.78GCV: Comparable or lower
Ganciclovir-Resistant HCMV strains1.18 - 2.78GCV: Higher (resistant)
Drug Cross-Resistant HCMV strains1.18 - 2.78GCV: Higher (resistant)

Structure-Activity Relationship Studies of this compound Analogs

This compound (phosphonoformic acid) is a pyrophosphate analog that exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases and HIV reverse transcriptase. wikipedia.orgdrugbank.comnih.govpatsnap.com This mechanism does not require activation by viral kinases, making it effective against certain resistant strains of herpesviruses that have developed mutations affecting thymidine kinase or UL97 protein kinase. wikipedia.orgdrugbank.compatsnap.com The core structure of this compound is a one-carbon compound featuring both a carboxylic acid and a phosphonic acid group. nih.gov

Structure-activity relationship (SAR) studies of this compound and its analogs aim to understand how modifications to this core structure influence antiviral potency and selectivity. The fundamental principle behind this compound's action is its mimicry of pyrophosphate, which is essential for viral DNA synthesis. wikipedia.orgpatsnap.com Analogs are designed to maintain or enhance this inhibitory interaction with viral polymerases while minimizing effects on host cellular polymerases.

Early SAR studies involving aliphatic phosphonic acids related to this compound, such as phosphonoacetic acid (Fosfonet) and phosphonopropionic acid, indicated that antiviral activity diminishes with increasing carbon chain length. researchgate.net This suggests that the relatively short, one-carbon linker between the phosphonate and carboxylate groups in this compound is optimal for binding to the viral polymerase pyrophosphate site. researchgate.net

Research has also explored modifications to the phosphonate and carboxylate functionalities. For instance, studies on esters of phosphonoformic acid have been conducted to investigate their antiherpes activity, suggesting that esterification can influence properties relevant to drug delivery and potentially intracellular activation. acs.org

More complex analogs, including nucleotide analogs with phosphonate groups, have been synthesized and evaluated for antiviral activity, particularly against human cytomegalovirus (HCMV). nih.gov These studies involve varying the nucleobase and the structure of the sugar or sugar-like moiety linked to the phosphonate group. For example, novel 2-phosphonate 1,3-dioxolane (B20135) nucleotide analogs and tetrahydrofuran (B95107) analogs have been explored. nih.gov SAR studies in this area have shown that the specific arrangement and chemical nature of substituents on the core structure significantly impact potency against viral targets like HCMV. nih.gov The identification of potent cis and trans guanine (B1146940) derivatives among tetrahydrofuran analogs highlights the importance of stereochemistry in determining antiviral efficacy. nih.gov

Further research continues to explore novel this compound analogs and prodrug strategies, including the development of inorganic-organic hybrid nanoparticles incorporating this compound, to improve delivery and potentially enhance antiviral effects. nih.gov These efforts underscore the ongoing interest in leveraging the this compound scaffold for developing new antiviral agents.

Biochemical and Cellular Interactions of Foscarnet in Research

Chelation Properties and Interactions with Divalent Metal Ions

Foscarnet sodium possesses the capacity to chelate divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), leading to the formation of stable coordination compounds. nih.govnih.gov This chelating property is a significant biochemical characteristic of this compound. Studies investigating chemosensors for this compound have utilized its ability to complex with metal ions like copper (Cu²⁺) and ytterbium (Yb³⁺), demonstrating the principle of metal complexation for detection purposes. vu.lt The interaction with divalent metal ions is also relevant in the context of viral enzymes, many of which utilize magnesium cofactors in their catalytic processes, particularly those involved in nucleic acid biochemistry and viral replication. doi.org Chelation of these magnesium cofactors represents a strategy in the design of antiviral agents. doi.org

Subcellular Responses in Model Systems

Research utilizing various model systems has provided insights into the subcellular responses to this compound exposure.

In Vitro Studies on Renal Proximal Tubule Cell Cultures

In vitro studies employing human renal proximal tubule cell cultures (HRPTC) have been instrumental in investigating the cellular impact of this compound, particularly concerning its potential for nephrotoxicity. asm.orgkarger.comnih.govauajournals.org These studies have demonstrated that the degree of this compound-induced toxicity in HRPTC is dose-dependent and can exhibit variation among cultures derived from different donors. asm.orgnih.gov This in vitro system has been found to mimic the dose-dependent individual variation observed in clinical settings regarding the response to this compound treatment. asm.org For instance, studies have evaluated the viability of HRPTC exposed to varying concentrations of this compound over time. asm.org

This compound Concentration (µM)Exposure DurationObserved Effect on Viability (Relative to Control)Source
60, 200, 30012 daysNot significantly different asm.org
600VariableVariable degrees of cytotoxicity asm.org
1,200Various time periodsGreater loss of viability in each culture studied asm.org
6,000Within 5 daysLess than 10% viable asm.org

Studies on HCMV-infected renal tubular epithelial cells have also been conducted, investigating the influence of antiviral agents like this compound on cellular processes such as TGF-β1 production after epithelial-to-mesenchymal transition (EMT). plos.org These studies indicated that this compound did not inhibit TGF-β1 production in this specific context. plos.org

Investigations into Intracellular Pharmacodynamics in Infected Cells

Investigations into the intracellular pharmacodynamics of this compound in infected cells highlight the requirement for sufficient intracellular drug concentrations to achieve effective viral inhibition. High intracellular levels of this compound are necessary to inhibit viral DNA polymerases, such as UL54 in the case of cytomegalovirus (CMV), particularly in the nucleus where viral DNA replication occurs. ashpublications.orgacs.org Studies exploring novel drug delivery systems, such as inorganic-organic hybrid nanoparticles, aim to enhance the intracellular uptake of this compound and maintain high intracellular drug concentrations over extended periods to improve antiviral efficacy. acs.org Research on influenza A virus-infected cells has shown that this compound inhibits viral RNA synthesis, and studies have explored this compound esters to potentially improve antiviral effects, although increased potency was sometimes accompanied by increased cellular toxicity, making them less selective. nih.gov While comprehensive studies on the pharmacokinetics and pharmacodynamics of this compound are noted as scarce, some evidence suggests a relationship between this compound exposure (AUC) and treatment response in specific patient populations, such as HIV-positive individuals with CMV-retinitis. mdpi.com

Analytical Methodologies for Foscarnet Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely used technique for the separation, identification, and quantification of each component in a mixture. Several HPLC approaches have been applied in Foscarnet research.

Reverse-Phase HPLC with UV Detection

Reverse-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is a common method for the analysis of this compound. This technique involves a stationary phase that is non-polar and a mobile phase that is more polar. For this compound analysis, an ODS C18 column is frequently used as the stationary phase. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com The mobile phase typically consists of a mixture of buffer solutions and organic solvents, such as phosphate (B84403) buffer and acetonitrile, often adjusted to a specific pH, around 4.0, using agents like orthophosphoric acid. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com UV detection is commonly performed at wavelengths such as 225 nm or 232 nm, where this compound absorbs UV light. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.comresearchgate.netnih.gov The retention time for this compound can vary depending on the specific chromatographic conditions, but has been reported around 3.885 minutes in some methods. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com RP-HPLC with UV detection has been developed and validated for the quantitative determination of this compound in various matrices, including pharmaceutical preparations. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.comresearchgate.netnih.gov

Electrochemical Detection Methods

Electrochemical detection is another approach used in conjunction with liquid chromatography for this compound analysis, particularly in biological fluids. researchgate.netnih.gov This method offers sensitivity for compounds that can be oxidized or reduced. In the context of this compound, electrochemical detection, including coulometry and amperometry, has been utilized with ion-pair reversed-phase liquid chromatography. researchgate.netmdpi.comresearchgate.net To achieve acceptable peak shapes and retention, this compound is often retained as an ion pair with reagents like tetrahexylammonium (B1222370). researchgate.netnih.gov The addition of pyrophosphate may also be necessary to facilitate proper retention and selectivity. researchgate.netnih.gov This technique has been applied for the measurement of this compound in biological samples, such as plasma, and is valuable in pharmacokinetic studies. researchgate.netnih.govasm.org

Ion Chromatography Approaches

Ion Chromatography (IC) is a technique specifically designed for the separation and quantification of charged molecules, such as inorganic anions and organic acids like phosphonates. diduco.com this compound, being a phosphonic acid derivative, is amenable to analysis by IC. wikipedia.orgdiduco.comnih.gov Suppressed conductivity detection is commonly employed in IC for this compound. mdpi.comresearchgate.netresearchgate.net Methods utilizing gradient ion chromatography with a potassium hydroxide (B78521) eluent generated electrochemically have been established for determining this compound content and related substances in pharmaceutical injections. researchgate.net Isocratic carbonate-bicarbonate eluent systems with suppressed conductivity detection have also been developed and validated for this compound assay in injection solutions. mdpi.comresearchgate.net IC methods offer specificity and sensitivity for this compound analysis, particularly in the presence of other ionic species. mdpi.comresearchgate.net

Method Validation for Research Quantification

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. For the quantification of this compound in research, validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, often following guidelines from regulatory bodies like the International Conference on Harmonization (ICH). scholarsresearchlibrary.comresearchgate.netmdpi.comresearchgate.netjournaljpri.com

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range. ddtjournal.net For this compound analytical methods, linearity has been demonstrated over various concentration ranges, depending on the specific technique and matrix. For example, RP-HPLC methods with UV detection have shown linearity in ranges such as 0.25-1.5 ppm scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com and 50 to 4000 µg/mL nih.govresearchgate.net. Ion chromatography methods have reported linear ranges from 2-100 µg/mL researchgate.net and 5 to 100 mg/L. mdpi.comresearchgate.net The correlation coefficient (r) is a common measure of linearity, with values close to 1 indicating a strong linear relationship. researchgate.netjournaljpri.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. ddtjournal.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. ddtjournal.net These parameters are crucial for assessing the sensitivity of an analytical method. LOD and LOQ values for this compound vary depending on the method. RP-HPLC methods have reported LOD values around 1.32 ppm and LOQ values around 3.98 ppm. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com An HPLC method with UV detection specified an LOQ of 50 µg/mL. nih.govresearchgate.net For ion chromatography, a linear range starting from 5 mg/L suggests a corresponding LOQ at or below this concentration. mdpi.comresearchgate.net LOD and LOQ are often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ddtjournal.net

Precision and Accuracy Assessments

Precision refers to the agreement among individual test results when a method is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as relative standard deviation (RSD) or coefficient of variation (CV). nih.govresearchgate.netasm.org Both intra-day (repeatability) and inter-day precision are typically evaluated. For this compound analysis, methods have demonstrated good precision, with reported RSD values for intra-day precision as low as ≤0.35% researchgate.net and ≤2.52% nih.govresearchgate.net, and for inter-day precision as low as ≤0.41% researchgate.net and ≤3.49%. nih.govresearchgate.net

Accuracy assesses the closeness of agreement between the value found and the accepted true value. nih.govresearchgate.net It is often evaluated by calculating the recovery of the analyte from spiked samples at different concentration levels. scholarsresearchlibrary.comresearchgate.net For this compound analytical methods, accuracy assessments have shown high recovery rates. scholarsresearchlibrary.comresearchgate.net For instance, recovery percentages in the range of 98.9–100.2% have been reported for both drug substance and formulated product using ion chromatography. mdpi.com Similarly, RP-HPLC methods have shown recovery percentages within acceptable limits, such as between 98.0% and 102.0%. scholarsresearchlibrary.com The deviation from the nominal value is also used to express accuracy, with reported deviations ranging from -0.57% to 0.47% for same-day accuracy and -0.75% to 3.06% for day-to-day accuracy in one HPLC-UV method. nih.govresearchgate.net

Data Tables

Analytical ParameterMethod TypeReported Range/ValueSource(s)
Linearity RangeRP-HPLC (UV)0.25-1.5 ppm scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com
Linearity RangeRP-HPLC (UV)50-4000 µg/mL nih.govresearchgate.net
Linearity RangeIC (Conductivity)2-100 µg/mL researchgate.net
Linearity RangeIC (Conductivity)5-100 mg/L mdpi.comresearchgate.net
LODRP-HPLC (UV)1.32 ppm scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com
LOQRP-HPLC (UV)3.98 ppm scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com
LOQRP-HPLC (UV)50 µg/mL nih.govresearchgate.net
Intra-day PrecisionICRSD ≤ 0.35% (n=5) researchgate.net
Intra-day PrecisionRP-HPLC (UV)CV ≤ 2.52% nih.govresearchgate.net
Inter-day PrecisionICRSD ≤ 0.41% (n=5) researchgate.net
Inter-day PrecisionRP-HPLC (UV)CV ≤ 3.49% nih.govresearchgate.net
Accuracy (Recovery)IC98.9–100.2% mdpi.com
Accuracy (Recovery)RP-HPLC (UV)98.0–102.0% scholarsresearchlibrary.com
Accuracy (Deviation)RP-HPLC (UV)-0.57 to 0.47% (same-day) nih.govresearchgate.net
Accuracy (Deviation)RP-HPLC (UV)-0.75 to 3.06% (day-to-day) nih.govresearchgate.net

Stability-Indicating Methods for Compound Degradation Studies

Stability-indicating analytical procedures are quantitative methods designed to detect changes over time in the chemical, physical, and microbiological properties of a drug substance and drug product. These methods are specific, allowing for the accurate measurement of the active ingredient, degradation products, and other components without interference. scholarsresearchlibrary.com Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and identifying potential degradants that may form during its shelf life, thereby aiding in the development of stable formulations. gsconlinepress.comjyoungpharm.org The International Conference on Harmonisation (ICH) guidelines provide recommendations for conducting stress testing to identify potential degradation products and validate stability-indicating methodologies. jyoungpharm.orgresearchgate.net

For this compound, chemically known as phosphonoformic acid, reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for stability-indicating method development and validation in bulk and pharmaceutical dosage forms. scholarsresearchlibrary.comresearchgate.net One such method utilized an ODS C18 column (4.6 x 150mm, 5µm) with a mobile phase consisting of a mixture of Phosphate buffer, Acetonitrile, and Water (40:60%v/v) adjusted to pH 4.0 with orthophosphoric acid. scholarsresearchlibrary.com Ultraviolet detection was performed at 225nm. scholarsresearchlibrary.comresearchgate.netresearchgate.net

Stress degradation conditions for this compound have been established by subjecting the compound to acid, base, oxidation, UV light, water, and thermal stress. scholarsresearchlibrary.comresearchgate.netresearchgate.net Samples subjected to these conditions are then assayed, and the mass balance is compared against a qualified reference standard to assess stability and validate the method according to ICH norms. scholarsresearchlibrary.comresearchgate.netresearchgate.net

In one study, stress degradation was performed using specific conditions:

Oxidation: this compound stock solution was mixed with 20% hydrogen peroxide and kept at 60°C for 30 minutes. scholarsresearchlibrary.com

Acid Degradation: this compound stock solution was mixed with 2N Hydrochloric acid and refluxed at 60°C for 30 minutes. scholarsresearchlibrary.com

Alkali Degradation: this compound stock solution was mixed with 2N sodium hydroxide and refluxed at 60°C for 30 minutes. scholarsresearchlibrary.com

Dry Heat Degradation: Samples were subjected to dry heat stress. scholarsresearchlibrary.com

The developed RP-HPLC method demonstrated linearity over a concentration range of 0.25-1.5 ppm, with a retention time of 3.885 minutes. scholarsresearchlibrary.comresearchgate.net The method was validated for parameters such as linearity, specificity, accuracy, precision, ruggedness, and robustness. researchgate.net Forced degradation studies indicated that the drug was stable under various conditions, including acidic, basic, oxidative, neutral, photolytic, and thermal stress, with net degradation within acceptable limits and peak purity angle less than the peak purity threshold. researchgate.net

Another study investigated the stability of this compound sodium in 0.9% sodium chloride injection. researchgate.net this compound sodium at a concentration of 12 mg/mL was found to be stable for up to 30 days when stored at 25°C under normal laboratory light, 25°C in the dark, or 5°C in the dark. researchgate.net Mean this compound concentrations did not drop below 99% of initial values, and no particulates or significant pH changes were observed. researchgate.net

Beyond HPLC, other analytical techniques like LC-MS, LC-MS/MS, UHPLC, and NMR are also utilized for the separation and characterization of degradation products and impurities. jyoungpharm.org Ion chromatography with suppressed conductivity detection, employing an isocratic carbonate-bicarbonate eluent system, has also been developed and validated for this compound analysis in pharmaceutical formulations. researchgate.netmdpi.com This method demonstrated linearity from 5 to 100 mg/L. researchgate.netmdpi.com

Bioanalytical Method Development for Complex Biological Matrices

Bioanalytical methods for the determination of this compound (phosphonoformate) in biological fluids have been developed using liquid chromatography. researchgate.net These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. researchgate.netnih.gov Biological matrices such as plasma and serum pose challenges due to their complex composition, requiring appropriate sample preparation techniques.

One approach involves reversed-phase liquid chromatography with electrochemical detection. researchgate.net Biological fluids undergo simple pre-treatment steps like ultrafiltration and/or treatment with charcoal before injection into the system. researchgate.net this compound is retained as an ion pair with tetrahexylammonium, and the addition of pyrophosphate has been found necessary to achieve acceptable peak shapes. researchgate.net This method has been reported to allow measurement of this compound in biological fluids at concentrations as low as 33 µM. researchgate.netresearchgate.net

A modified high-pressure liquid chromatography (HPLC) method with electrochemical detection has been used to measure this compound concentrations in plasma and urine samples. nih.gov Standard curves were prepared for both matrices, covering low (2 to 27 µM) and high (27 to 360 µM) concentration ranges. nih.gov For plasma analysis, a sample preparation involved mixing plasma with pyrophosphoric acid. nih.gov The this compound peak typically eluted around 5.5 minutes. nih.gov The limit of quantification for this compound in plasma samples using this method was 2 µM. nih.gov Assay curves were linear, and interassay coefficients of variation were generally low. nih.gov

Another validated method for determining this compound in calf and human serum utilizes automated solid-phase extraction coupled with high-performance liquid chromatography and amperometric detection. nih.gov Solid-phase extraction was performed using an anion exchanger (SAX), with elution of this compound using a potassium pyrophosphate buffer (50 mM, pH 8.4). nih.gov The mobile phase consisted of methanol (B129727) and disodium (B8443419) hydrogenphosphate (40 mM, pH 7.6) containing tetrahexylammonium hydrogensulphate (0.25 mM). nih.gov Separation was achieved on a C18 column. nih.gov Amperometric detection provided a quantification limit of 15 µM. nih.gov This method demonstrated linearity from 15 to 240 µM, with acceptable recovery and precision in calf serum. nih.gov The validation of replacing human serum with calf serum for calibration and quality control samples was also performed. nih.gov Automated solid-phase extraction offers advantages in terms of protection against biohazards and increased productivity for routine monitoring and pharmacokinetic studies. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis, offering high sensitivity and specificity for quantifying analytes in complex biological matrices. While not specifically detailed for this compound in the provided snippets, LC-MS/MS is widely used for the determination of various drugs and their metabolites in biological samples. thermofisher.comnih.govscribd.com Sample preparation techniques like liquid-liquid extraction or solid-phase extraction are commonly employed to clean up biological samples before LC-MS/MS analysis. frontiersin.orgcardiff.ac.uk

The development and validation of bioanalytical methods for drugs like this compound in biological matrices adhere to regulatory guidelines to ensure accuracy, precision, sensitivity, and specificity. nih.gov These methods are crucial for supporting clinical studies and understanding the pharmacokinetic profile of the drug. researchgate.netnih.govnih.gov

Advanced Research and Future Perspectives in Foscarnet Compound Science

Deeper Elucidation of Molecular Interaction Dynamics with Viral Polymerases

Understanding the precise molecular interactions between foscarnet and viral polymerases is key to combating resistance and developing new antiviral strategies.

Crystallographic Studies and Molecular Modeling

Crystallographic studies and molecular modeling provide detailed insights into how this compound binds to the active site of viral DNA polymerases. This compound, as a pyrophosphate mimic, is visualized binding in the active site, interacting with conserved basic residues in the fingers domain of family B polymerases. nih.gov It also chelates metal ion B, which is involved in contacting the incoming nucleotide's triphosphate tail. nih.govresearchgate.net Studies using chimeric DNA polymerases, engineered to express variable elements from UL54, have been instrumental in overcoming challenges in expressing UL54 and have allowed for the visualization of this compound binding in the active site. nih.gov Three-dimensional modeling further suggests that amino acid substitutions in viral DNA polymerases can influence the conformation of the enzyme, affecting the drug's affinity. asm.org

Role of Specific Protein Residues (e.g., Helix P in UL54)

Specific protein residues within the viral polymerase, such as those in helix P of the human cytomegalovirus DNA polymerase (UL54), play a significant role in this compound susceptibility and resistance. Mutations in helix P, such as L802M and K805Q, have been shown to affect susceptibility to this compound. nih.govasm.org While L802M confers resistance, K805Q can lead to hypersusceptibility. nih.govasm.org These residues are located in the conserved alpha-helix P, which is implicated in nucleotide binding. nih.govasm.org Although L802 and K805 may not directly contact the incoming nucleotide, changes at these positions could indirectly affect interactions between this compound and adjacent conserved amino acids like Q807 and K811. nih.govasm.org Research suggests that this compound may bind in close proximity to Q807, and mutations like L802M may exert their effects through subtle structural changes in helix P that alter the positioning of Q807, impacting this compound binding. nih.govresearchgate.net Conversely, the removal of a positive charge associated with the K805Q mutation might facilitate access or increase affinity to the adjacent Q807. nih.gov

Comprehensive Mapping of Novel Viral Resistance Pathways

The emergence of this compound resistance necessitates continuous efforts to map and understand novel resistance pathways.

High-Throughput Sequencing for Resistance Monitoring

High-throughput sequencing, also known as deep sequencing or next-generation sequencing (NGS), has revolutionized the detection and monitoring of antiviral resistance mutations. nih.govunilim.frresearchgate.netasm.org This technology allows for the detection of drug-resistant mutant subpopulations that might be missed by conventional sequencing methods. nih.govunilim.frresearchgate.net Deep sequencing can reveal a more complex evolution of known and newly recognized mutant subpopulations, providing a more timely and detailed diagnosis of resistance. nih.govunilim.frresearchgate.net It offers a lower prevalence threshold for variant detection compared to Sanger sequencing and performs better with mixed genetic populations. asm.org

Functional Characterization of New Resistance Mutations

Identifying a mutation is only the first step; functional characterization is crucial to confirm its role in this compound resistance. This involves phenotyping uncharacterized mutations using recombinant viruses. nih.govunilim.frresearchgate.net By introducing specific mutations into a baseline virus, researchers can determine the level of this compound resistance conferred by that mutation. nih.gov For example, the UL54 substitution L773V has been shown to confer moderate this compound resistance through functional characterization. nih.gov Studies also functionally characterize mutations through structural bioinformatics approaches and docking simulations to understand their impact on drug binding affinity. bioinformation.net Mutations in various regions of the UL54 gene, including conserved regions and those outside these regions, are being functionally characterized to understand their specific roles in this compound resistance. nih.gov

Data Table: Examples of UL54 Mutations and Associated this compound Resistance

UL54 MutationLocation/RegionPhenotype (this compound)Cross-ResistanceSource
L773VPolymerase (Finger)Moderate ResistanceLow-grade GCV, CDV nih.gov
L802MHelix P (Region III)ResistanceVariable low-grade GCV, CDV nih.govasm.orgnih.gov
K805QHelix P (Region III)HypersusceptibilityAffects PPi analogue nih.govasm.org
Q807AHelix P (Region III)High ResistanceNot PPi binding nih.govasm.orgresearchgate.net
T821IRegion IIIVery Significant Resistance (>20-fold increase in IC50)Measurable GCV, ADV, LBV nih.gov
S290RAmino terminal 1Decreased SusceptibilitySlightly decreased GCV nih.gov
E951DPalm 2Decreased SusceptibilitySlightly decreased GCV nih.gov
T700ARegion IIResistanceModerate LBV nih.gov
V715MRegion IIResistanceModerate LBV nih.gov
V781IRegion VIResistanceAdefovir nih.gov
Q579IHelix KHypersusceptibilityNot specified asm.org
Q697PRegion IIResistance (3.8-fold increase in EC50)Not specified asm.org
V715SRegion IIResistance (2.8-fold increase in EC50)Not specified asm.org
A719TRegion IIResistance (2.5-fold increase in EC50)Not specified asm.org

Note: IC50 refers to the 50% inhibitory concentration, and EC50 refers to the 50% effective concentration.

Development of Next-Generation this compound Delivery Systems

Improving this compound delivery is an active area of research aimed at enhancing its efficacy and potentially reducing toxicity or improving bioavailability. Novel drug delivery systems are being explored to overcome challenges associated with this compound, such as its poor oral bioavailability and potential for degradation. annexpublishers.comjournalgrid.com Current nanocarrier concepts, including liposomal, lipid, polymeric, and nanoparticle-based systems, are being investigated for delivering antiviral drugs. acs.orgnih.gov this compound is considered a good candidate for probing the efficacy of these novel nanocarrier concepts. acs.orgnih.gov

Recent research has demonstrated the development of this compound-type inorganic-organic hybrid nanoparticles (IOH-NPs) with high this compound loads. acs.orgnih.gov These nanoparticles, synthesized in water, have shown improved antiviral efficacy against human cytomegalovirus in in vitro studies compared to the clinical formulation of this compound. acs.orgnih.gov Another approach involves the preparation and evaluation of this compound-chitosan nanoparticles, which have shown controlled drug release and maintained antiviral activity in vitro. researchgate.net These novel delivery systems represent promising avenues for potentially improving the therapeutic index of this compound. researchgate.net

Targeted Nanocarriers for Specific Viral Reservoirs

Targeted nanocarrier systems are being investigated as a strategy to improve the delivery of antiviral agents like this compound to specific tissues and cellular compartments that act as viral reservoirs. This approach aims to increase drug concentrations at the site of infection while potentially reducing systemic exposure and associated toxicities.

Various types of nanocarriers, including liposomes, solid lipid nanoparticles, polymeric nanoparticles, and inorganic nanoparticles, are being explored for antiviral therapy and targeted delivery to viral reservoirs. fishersci.ca Research has specifically investigated the encapsulation of this compound within such systems. For instance, studies have evaluated this compound-chitosan nanoparticles for their preparation, characterization, and in vitro antiviral activity. fishersci.ca

More recently, novel this compound-type inorganic-organic hybrid nanoparticles (IOH-NPs), such as [ZrO]2+[(FCN)0.4(OH)0.8]2- and Gd3+[FCN]3-, have been developed. wikipedia.orgnih.gov These IOH-NPs are synthesized in water, possess small sizes (20-30 nm), exhibit low material complexity and high biocompatibility, and demonstrate a high this compound load of up to 44 weight percent per nanoparticle. wikipedia.org In vitro studies evaluating the antiviral activity of this compound-type IOH-NPs against human cytomegalovirus (HCMV) have shown promising results, with the IOH-mediated delivery of this compound considerably improving antiviral efficacy beyond that of freely dissolved this compound at concentrations comparable to clinical formulations. wikipedia.orgnih.gov Evaluation of the uptake of these IOH-NPs into nonphagocytic lung epithelial cells suggests their potential for delivering antivirals against respiratory viruses. wikipedia.orgnih.gov

In the context of ocular viral infections, nanomedicines, including liposomal encapsulation of this compound, have been explored for intravitreal injection to achieve sustained drug levels in the retina. uni.luguidetopharmacology.org One study demonstrated that liposomal encapsulation of this compound, administered via intravitreal injection in rabbits, was effective in achieving sustained effects in the retina for more than 72 hours, supporting the goal of less frequent injections in intravitreal therapy. uni.lu

Sustained-Release Formulations for Pre-clinical Applications

The development of sustained-release formulations for this compound is a key area of pre-clinical research aimed at prolonging its therapeutic effect and potentially improving patient compliance by reducing the frequency of administration. This is particularly relevant for localized infections or for maintaining therapeutic levels in specific compartments.

Pre-clinical studies have investigated sustained-release approaches for this compound delivery, especially in the treatment of ocular viral infections. Liposomal encapsulation of this compound for intravitreal injection has shown promise in achieving sustained release in the retina in rabbit models, with effects lasting over 72 hours. uni.luguidetopharmacology.org This suggests the potential for reducing the need for frequent intravitreal injections.

Beyond ocular applications, topical formulations incorporating this compound into delivery systems have also been evaluated in pre-clinical models. A murine model of cutaneous herpes simplex virus type 1 infection was used to evaluate the topical efficacies of this compound and acyclovir (B1169) incorporated into a polyoxypropylene-polyoxyethylene polymer. wikidata.org While an acyclovir formulation in this polymer and acyclovir ointment showed greater antiviral effect in reducing virus titers in skin samples compared to the this compound formulation in the same polymer, these studies highlight the exploration of polymer-based sustained-release systems for this compound in pre-clinical settings. wikidata.org

Exploration of this compound's Activity Against Emerging Viral Pathogens in Pre-clinical Models

The potential of this compound to exhibit activity against emerging viral pathogens, beyond its established uses against herpesviruses and HIV reverse transcriptase, is an area of ongoing interest in pre-clinical research. While this compound is known to be used for infections caused by different viruses, highlighting the possibility of broad-spectrum activity, research specifically detailing its exploration against newly emerging pathogens in pre-clinical models is less extensively documented in the provided sources compared to its established targets.

However, the development of novel delivery systems, such as the this compound-type inorganic-organic hybrid nanoparticles, with demonstrated uptake into lung epithelial cells, suggests a potential avenue for exploring this compound's activity against respiratory viruses, which include several emerging pathogens. wikipedia.orgnih.gov Although the in vitro antiviral activity of these IOH-NPs was probed for human cytomegalovirus (HCMV), the delivery platform itself could be relevant for testing this compound against other viruses that infect these cells. wikipedia.org

The challenges in pre-clinical testing for human-specific viruses and the need for improved in vitro and animal models that better mimic the in vivo situation are critical considerations in exploring the activity of antivirals like this compound against emerging pathogens.

Q & A

Q. What are the primary mechanisms of foscarnet’s antiviral activity, and how are these mechanisms experimentally validated?

this compound inhibits viral DNA polymerases by competitively binding to the pyrophosphate-binding site, blocking nucleotide incorporation. This mechanism is validated through in vitro enzymatic assays using purified viral polymerases (e.g., cytomegalovirus DNA polymerase), where this compound’s IC₅₀ values are measured against varying nucleotide concentrations . Electrophoretic mobility shift assays further confirm its direct interaction with polymerase active sites .

Q. What methodologies are recommended to mitigate this compound-induced nephrotoxicity in preclinical studies?

Hydration protocols are critical. A standardized approach involves administering 2.5 liters/day of saline intravenously, starting 12 hours before this compound infusion and continuing throughout treatment. This method reduced acute renal failure incidence from 66% to <5% in clinical cohorts, as shown by serial serum creatinine monitoring and urinalysis . Preclinical models (e.g., rat studies) further recommend dose adjustments based on glomerular filtration rate (GFR) simulations .

Q. How should researchers design pharmacokinetic studies to account for this compound’s variable blood-brain barrier penetration?

Use paired cerebrospinal fluid (CSF) and plasma sampling at steady-state (after 5–7 days of dosing) rather than single-dose measurements. High-performance liquid chromatography (HPLC) analyses reveal steady-state CSF concentrations (~308 µg/mL) correlate with virustatic efficacy in cytomegalovirus encephalitis models, while single-dose penetration coefficients vary widely (0.05–0.72) .

Q. What in vivo models are most appropriate for studying this compound’s teratogenicity and prenatal toxicity?

Rat pregnancy models with daily intraperitoneal dosing (e.g., 180–720 mg/kg) are validated for assessing fetal malformations and maternal weight changes. Studies must include control groups receiving vehicle (distilled water) and monitor skeletal anomalies via micro-CT imaging, as outlined in Table I of rat pregnancy outcome studies .

Q. How do researchers standardize virologic response metrics in this compound trials for drug-resistant CMV?

Define virologic failure as a <1 log₁₀ reduction in CMV DNA load (via qPCR) after 14 days of therapy. Relapse is quantified as recurrent viremia within 30 days of cessation. These endpoints were used in retrospective analyses of transplant recipients, with adjustments for baseline viral load and renal function .

Advanced Research Questions

Q. How can conflicting survival outcomes in this compound vs. ganciclovir trials be reconciled methodologically?

Confounding factors like concurrent antiretroviral use require stratification. In the this compound-Ganciclovir Cytomegalovirus Retinitis Trial, multivariate Cox regression revealed that this compound’s survival advantage (median 12.6 vs. 8.5 months) persisted even after adjusting for zidovudine/didanosine exposure. Sensitivity analyses should include propensity scoring to address selection bias .

Q. What experimental designs optimize this compound-chitosan nanoparticle formulations for enhanced bioavailability?

Use Doehlert matrix designs to evaluate variables: chitosan/foscarnet mass ratio (1:1–1:5), crosslinker concentration (0.1–0.5% w/v), and sonication time (10–30 min). Response surface methodology (RSM) identifies optimal conditions for nanoparticle size (<200 nm) and drug loading (>80%), validated via TEM and dissolution testing .

Q. How do researchers address this compound’s off-target inhibition of adenylyl cyclase isoforms in cell signaling studies?

Isoform-specific assays are essential. For example, forskolin-stimulated cAMP production in PC12 cells (adenylyl cyclase type VII) is suppressed by this compound (IC₅₀ = 120 µM), while HEK-A2A cells (type II) remain unaffected. Use Gαs-coupled receptor activation to differentiate isoform susceptibility in real-time cAMP biosensor assays .

Q. What statistical approaches resolve discrepancies in this compound’s efficacy against ganciclovir-resistant CMV strains?

Apply competing risks regression to distinguish virologic failure from mortality in retrospective cohorts. In one study, 33% of patients experienced relapse, but mortality (31%) was disproportionately linked to hematopoietic cell transplant status rather than resistance mutations. Fine-Gray models clarify cause-specific hazards .

Q. How are physiologically based pharmacokinetic (PBPK) models calibrated for this compound’s renal excretion dynamics?

Incorporate population data on creatinine clearance (CrCl) and dialysis parameters. Models should partition this compound’s renal elimination (80% unchanged) using nonlinear mixed-effects modeling (NONMEM), validated against hemodialysis clearance rates (e.g., post-dialysis supplemental dosing at 60–90 mg/kg) .

Methodological Recommendations

  • For in vitro studies : Use ionized calcium electrodes to quantify hypocalcemia during this compound exposure, as total serum calcium assays mask ionized depletion .
  • For clinical trials : Stratify by transplant type (solid organ vs. hematopoietic) due to divergent mortality risks .
  • For formulation research : Apply Box-Behnken designs to nanoparticle studies if interaction effects between variables are suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foscarnet
Reactant of Route 2
Foscarnet

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.